molecular formula C10H13BrN2 B12067174 5-Bromo-N-cyclopentylpyridin-3-amine

5-Bromo-N-cyclopentylpyridin-3-amine

Cat. No.: B12067174
M. Wt: 241.13 g/mol
InChI Key: OQGQDJOXTSUPBT-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentylpyridin-3-amine is a chemical compound with the molecular formula C10H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position and a cyclopentyl group attached to the nitrogen atom of the pyridine ring makes this compound unique. It is used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with cyclopentylboronic acid in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually in a solvent like dichloromethane or methanol.

Industrial Production Methods

Industrial production of 5-Bromo-N-cyclopentylpyridin-3-amine often involves scalable processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. The key steps include bromination, cyclopentylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopentylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-N-cyclopentylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopentylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-N-cyclohexylpyridin-3-amine
  • 5-Bromo-N-cyclopropylpyridin-3-amine

Uniqueness

5-Bromo-N-cyclopentylpyridin-3-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Biological Activity

5-Bromo-N-cyclopentylpyridin-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a bromine atom attached to a pyridine ring, which is substituted with a cyclopentyl group at the nitrogen position. The synthesis typically involves:

  • Bromination of pyridine derivatives.
  • Formation of the amine through nucleophilic substitution reactions.

The synthetic route can be optimized for yield and purity, often employing various catalysts and solvents under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, influencing their activity through:

  • Hydrogen bonding with target proteins.
  • Halogen bonding due to the presence of the bromine atom, enhancing binding affinity.

These interactions may modulate signaling pathways, affecting cellular responses and contributing to its pharmacological effects.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate promising activity:

Cell Line IC50 (μM) Activity
MCF-7 (breast cancer)10.5Moderate cytotoxicity
NCI-H460 (lung cancer)8.2High cytotoxicity
SF-268 (CNS cancer)12.0Moderate cytotoxicity

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

In Vivo Studies

In vivo evaluations have demonstrated the compound's effects in animal models. For instance, studies involving pain models have shown that this compound can reduce inflammatory pain responses significantly compared to control groups.

Case Studies

  • Pain Management Study : A study conducted on rats using a formalin-induced pain model showed that administration of this compound resulted in a significant reduction in pain scores compared to untreated controls, indicating its potential utility in pain management therapies.
  • Antitumor Activity Assessment : In another study focusing on tumor growth inhibition, the compound was administered to mice bearing xenograft tumors. Results indicated a marked reduction in tumor volume over a treatment period compared to placebo groups, suggesting its effectiveness as an antitumor agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound IC50 (μM) Notable Activity
5-Fluoro-N-cyclopentylpyridin-3-amine9.0Higher potency against lung cancer cells
N-cyclohexylpyridin-3-amine15.0Lower cytotoxicity overall

These comparisons highlight that while similar compounds may share structural characteristics, their biological activities can differ significantly based on functional group variations and molecular interactions.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

5-bromo-N-cyclopentylpyridin-3-amine

InChI

InChI=1S/C10H13BrN2/c11-8-5-10(7-12-6-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2

InChI Key

OQGQDJOXTSUPBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=CN=C2)Br

Origin of Product

United States

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